Hydroxysaffloryellow A
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Overview
Description
Hydroxysaffloryellow A is a principal natural ingredient extracted from the flowers of the safflower plant (Carthamus tinctorius L.), which belongs to the Compositae (Asteraceae) family . This compound has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain . This compound is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxysaffloryellow A is primarily obtained through extraction from the safflower plant. The extraction process involves macroporous resin adsorption chromatography coupled with high-throughput auto-purification systems . The compound is highly soluble in water but has low solubility in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of chitosan complexes to enhance its oral bioavailability . The compound binds with chitosan through Coulomb attraction, forming a complex that improves its permeability and absorption in the body . This method has been optimized to achieve a binding rate of 99.4% .
Chemical Reactions Analysis
Types of Reactions: Hydroxysaffloryellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to facilitate reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced pharmacological properties .
Scientific Research Applications
Hydroxysaffloryellow A has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural dye and pigment due to its vibrant yellow color .
- Employed in the synthesis of novel compounds with potential therapeutic benefits .
Biology:
- Investigated for its role in regulating inflammation and oxidative stress .
- Studied for its effects on cell viability, apoptosis, and reactive oxygen species production .
Medicine:
- Utilized in the treatment of cardiovascular and cerebrovascular diseases .
- Explored for its potential in treating osteoarthritis by suppressing the HIF-1α/JAK/STAT3 signaling pathway .
Industry:
Mechanism of Action
Hydroxysaffloryellow A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the HIF-1α/JAK/STAT3 signaling pathway, reducing inflammation and oxidative stress.
Antioxidant Activity: It enhances the levels of superoxide dismutase and glutathione peroxidase, which are crucial for combating oxidative stress.
Anticoagulant Effects: It regulates platelet aggregation and blood rheology, preventing thrombosis formation.
Neuroprotective Action: It activates the SIRT1 pathway, which plays a role in protecting against neuroinflammation and mitochondrial dysfunction.
Comparison with Similar Compounds
Hydroxysaffloryellow A is unique due to its broad spectrum of pharmacological activities and its natural origin from the safflower plant. Similar compounds include:
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol with potent anti-inflammatory and anticancer effects.
Resveratrol: A stilbenoid known for its antioxidant and cardioprotective properties.
This compound stands out due to its specific molecular targets and pathways, particularly its ability to regulate the HIF-1α/JAK/STAT3 signaling pathway and activate the SIRT1 pathway .
Properties
IUPAC Name |
(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-RFTOOIFDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)/O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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